molecular formula C8H3BrF4N2 B2450692 6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole CAS No. 1820619-42-8

6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B2450692
CAS No.: 1820619-42-8
M. Wt: 283.024
InChI Key: DKNJWBPRCMMMNZ-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole is a heterocyclic aromatic compound that contains bromine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

    Nitration: The starting material, such as 4-bromo-3-fluoroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent like tin(II) chloride or iron powder.

    Cyclization: The amino group reacts with a suitable carbonyl compound, such as formic acid or formamide, to form the benzimidazole ring.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine and fluorine atoms can influence its electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole
  • 6-Chloro-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole
  • 6-Bromo-5-chloro-4-(trifluoromethyl)-1H-benzimidazole

Uniqueness

6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole is unique due to the specific combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4N2/c9-3-1-4-7(15-2-14-4)5(6(3)10)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNJWBPRCMMMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Br)F)C(F)(F)F)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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